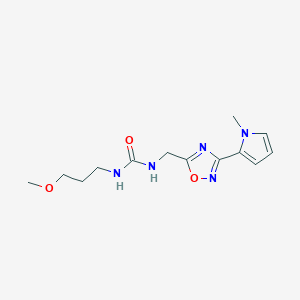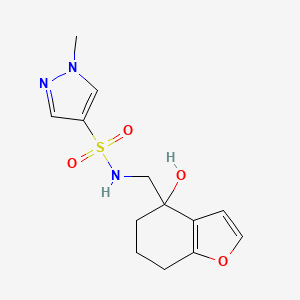
(E)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2E)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(furan-3-yl)prop-2-enamide, also known as (E)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-(furan-3-yl)prop-2-enamide or (E)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide.
Photophysical Properties and Fluorescence Studies
This compound exhibits significant photophysical properties, making it valuable in fluorescence studies. Its ability to undergo intramolecular charge transfer (ICT) can be exploited in the development of fluorescent dyes and sensors. The compound’s fluorescence can be tuned by altering solvent polarity, which is useful in studying microenvironments and dynamic processes in biological systems .
Organic Light-Emitting Diodes (OLEDs)
Due to its strong electron donor-acceptor interactions, this compound is a promising candidate for use in OLEDs. The efficient charge transfer properties can enhance the performance of OLEDs, making them more efficient and durable. This application is particularly relevant in the development of advanced display technologies .
Antibacterial and Antioxidant Activities
Research has shown that derivatives of similar compounds possess significant antibacterial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents and antioxidants, which are crucial in medical and pharmaceutical fields .
Chemical Sensing
The compound’s sensitivity to changes in its environment, such as solvent polarity and acidity, makes it an excellent candidate for chemical sensing applications. It can be used to detect various chemical species in different environments, which is valuable in environmental monitoring and industrial processes .
Nanoparticle Interaction Studies
The interaction of this compound with nanoparticles, such as colloidal silver nanoparticles, has been studied for its fluorescence quenching properties. This interaction is important for developing new materials and technologies in nanotechnology, including biosensors and drug delivery systems .
Pharmacological Research
Given its structural similarity to other bioactive compounds, this compound can be explored for potential pharmacological activities. It may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Material Science
The compound’s unique structural properties make it a candidate for developing new materials with specific electronic and optical properties. These materials can be used in various applications, including solar cells, photodetectors, and other electronic devices .
Catalysis
The compound’s ability to participate in electron transfer processes can be utilized in catalysis. It can act as a catalyst or a catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in industrial chemistry and the development of green chemistry processes .
These applications highlight the versatility and potential of (2E)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(furan-3-yl)prop-2-enamide in various scientific research fields. Each application leverages different aspects of the compound’s chemical and physical properties, making it a valuable subject of study.
Structural and Photophysical Properties of (2E)-3-[4-(Dimethylamino) Phenyl]-1-(Naphthalen-1-yl) Prop-2-en-1-One Synthesis, characterization, antioxidant, and antibacterial activities
properties
IUPAC Name |
(E)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)11-13-3-6-15(7-4-13)18-16(20)8-5-14-9-10-22-12-14/h3-10,12H,11H2,1-2H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKUYNAHXNQUDI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

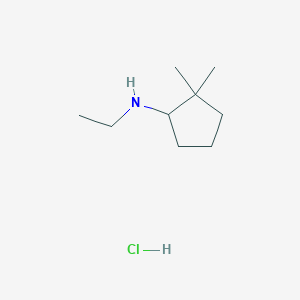
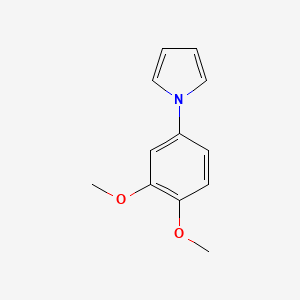
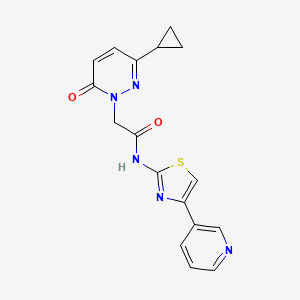
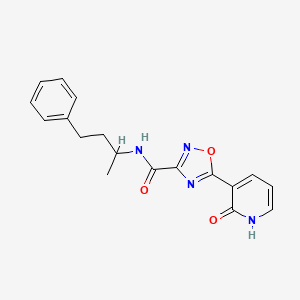

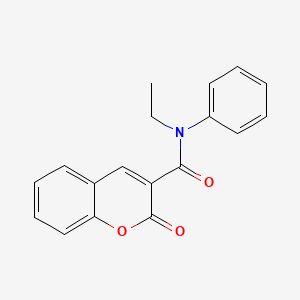

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2414027.png)
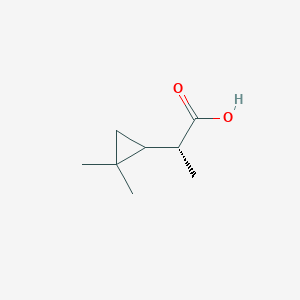
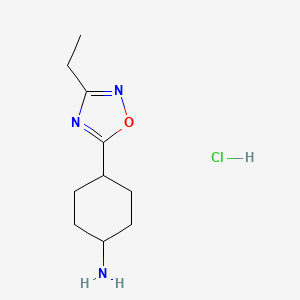
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2414031.png)
